molecular formula C20H21N5O5S B2602003 Methyl 4-((3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzoate CAS No. 1705140-11-9

Methyl 4-((3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzoate

Cat. No.: B2602003
CAS No.: 1705140-11-9
M. Wt: 443.48
InChI Key: XWWMQEXEDPDKRT-UHFFFAOYSA-N
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Description

Methyl 4-((3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzoate is a synthetic small molecule characterized by a complex heterocyclic framework. Its structure comprises:

  • A sulfonyl group linking the benzoate to a piperidine ring, which may influence conformational flexibility and intermolecular interactions.
  • A 1,2,4-oxadiazole moiety substituted with a pyrazin-2-yl group at position 3, connected via a methylene bridge to the piperidine. The oxadiazole ring is a common pharmacophore in medicinal chemistry, often associated with hydrogen bonding and π-stacking interactions.

This compound’s design suggests applications in drug discovery, particularly in targeting enzymes or receptors where heterocyclic scaffolds play critical roles.

Properties

IUPAC Name

methyl 4-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O5S/c1-29-20(26)15-4-6-16(7-5-15)31(27,28)25-10-2-3-14(13-25)11-18-23-19(24-30-18)17-12-21-8-9-22-17/h4-9,12,14H,2-3,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWMQEXEDPDKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzoate typically involves multiple steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the oxadiazole ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives.

    Attachment of the piperidine ring: This can be done through nucleophilic substitution reactions.

    Sulfonylation and esterification:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine and piperidine rings.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.

    Substitution: The benzoate ester and sulfonyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products:

    Oxidation products: Oxidized derivatives of the pyrazine and piperidine rings.

    Reduction products: Reduced or ring-opened derivatives of the oxadiazole ring.

    Substitution products: Substituted benzoate esters or sulfonyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Mechanism of Action

The mechanism of action of Methyl 4-((3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific biological context and the functional groups involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

The European Patent EP 1 808 168 B1 discloses multiple compounds with structural similarities to the target molecule. Below is a comparative analysis based on key structural motifs:

Heterocyclic Core Variations

Pyrazine vs. Pyridine/Pyrimidine Substitution The target compound features a pyrazine ring (two adjacent nitrogen atoms) at the oxadiazole’s 3-position. In contrast, analogs in the patent often substitute this with pyridin-4-yl (e.g., 2-[4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]pyrazine ) or pyrimidine groups.

Oxadiazole Positioning and Substitution

  • The target compound’s oxadiazole is at position 5 of the piperidine ring, while analogs in the patent exhibit variability, such as 3-isopropyl-[1,2,4]oxadiazol-5-yl groups linked to cyclohexyl or piperidin-4-yloxy moieties (e.g., 4-[1-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine ).
  • Impact : Substitution at position 3 of the oxadiazole (vs. position 5) may alter steric effects and electronic distribution, influencing binding pocket compatibility.

Linker and Functional Group Differences

Sulfonyl Benzoate vs. Sulfonamide/Sulfone

  • The target compound employs a sulfonyl benzoate ester , whereas patent analogs frequently use sulfonamide (e.g., 2,5-Difluoro-4-{4-[1-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-pyrazolo[3,4-d]pyrimidin-1-yl}-benzenesulfonamide ) or methanesulfonyl groups.
  • Impact : Sulfonamides typically enhance solubility and metabolic stability compared to esters, which may undergo hydrolysis. The benzoate ester in the target compound could confer greater lipophilicity, affecting membrane permeability.

Piperidine vs. Cyclohexyl Linkers The target compound uses a piperidine ring, while analogs in the patent sometimes replace this with cyclohexyl groups (e.g., 1-(2-Fluoro-4-methanesulfonyl-phenyl)-4-[4-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-cyclohexyloxy]-1H-pyrazolo[3,4-d]pyrimidine ). Piperidine’s nitrogen atom may participate in salt bridge formation.

Biological Activity

Methyl 4-((3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzoate is a complex organic compound featuring multiple bioactive moieties. This article explores its biological activity, focusing on its pharmacological potential, synthesis, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C17H21N5O3SC_{17}H_{21}N_5O_3S and a molecular weight of approximately 365.44 g/mol. Its structure includes a benzoate group, a piperidine ring, and a pyrazinyl oxadiazole moiety, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It may inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are involved in neurotransmission and metabolic processes, respectively.
  • Antimicrobial Activity : The presence of the pyrazinyl and oxadiazole rings suggests potential antimicrobial properties against various pathogens.

Antimicrobial Activity

In studies evaluating the antimicrobial properties of related compounds with similar structures, significant activity was observed against bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, compounds featuring the 1,2,4-oxadiazole moiety have shown promising results with minimum inhibitory concentrations (MIC) as low as 15.62 µg/mL against these strains .

Enzyme Inhibition

Research has demonstrated that derivatives containing the piperidine and sulfonamide functionalities exhibit notable inhibition of AChE. For example, compounds synthesized in related studies showed IC50 values ranging from 0.63 to 6.28 µM for AChE inhibition compared to standard drugs . This suggests that this compound may possess similar or enhanced inhibitory effects.

Study 1: Synthesis and Biological Evaluation

A recent study synthesized a series of compounds based on the oxadiazole-piperidine scaffold. The synthesized compounds were evaluated for their antibacterial and enzyme inhibitory activities. Notably, one compound exhibited an IC50 value of 2.14 µM against AChE, indicating strong potential for therapeutic applications .

Study 2: Structure–Activity Relationship (SAR)

Another study focused on the SAR of piperidine derivatives indicated that modifications in the oxadiazole ring significantly influenced biological activity. The presence of electron-withdrawing groups enhanced antimicrobial potency while maintaining low toxicity profiles .

Data Summary

Property Value
Molecular FormulaC17H21N5O3SC_{17}H_{21}N_5O_3S
Molecular Weight365.44 g/mol
Antimicrobial ActivityMIC = 15.62 µg/mL (against E. coli)
AChE InhibitionIC50 = 2.14 µM

Q & A

Q. Key Considerations :

  • Purity of starting materials (e.g., amidoximes) significantly impacts yield.
  • Use anhydrous conditions to avoid hydrolysis of intermediates.

Advanced: How can computational methods (e.g., DFT) predict electronic properties and guide SAR studies?

Answer:
Density Functional Theory (DFT) calculations can model the compound’s electronic structure, including:

  • Frontier molecular orbitals (HOMO/LUMO) : Predict reactivity and interaction with biological targets .
  • Electrostatic potential maps : Identify regions of electron density for hydrogen bonding or hydrophobic interactions.

Case Study :
In analogous oxadiazole derivatives, DFT studies revealed that electron-withdrawing groups on the pyrazine ring enhance binding affinity to kinase targets by stabilizing charge-transfer interactions .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the benzoate methyl group (~3.9 ppm), piperidine protons (δ 1.5–2.8 ppm), and oxadiazole-linked pyrazine (δ 8.5–9.0 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperidine and oxadiazole regions.
  • IR Spectroscopy : Confirm oxadiazole formation via C=N stretching (~1600 cm⁻¹) and absence of precursor carbonyl peaks .

Q. Methodological Approach :

  • Dose-response curves : Standardize IC₅₀/EC₅₀ measurements across multiple assays.
  • Control experiments : Include reference compounds (e.g., known kinase inhibitors) to validate assay reliability .

Example : A study on sulfonamide-oxadiazole hybrids showed divergent antibacterial activity due to differences in Gram-positive vs. Gram-negative bacterial membrane permeability .

Basic: What safety protocols are recommended for handling intermediates during synthesis?

Answer:

  • Hazardous intermediates : Sulfonyl chlorides (used in sulfonation steps) are corrosive; use fume hoods and PPE .
  • First aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air .

Q. Key Storage :

  • Store moisture-sensitive intermediates (e.g., sulfonyl chlorides) under inert gas (N₂/Ar) at –20°C .

Advanced: How to design a structure-activity relationship (SAR) study for optimizing bioactivity?

Answer:

  • Variable substituents : Modify the pyrazine ring (e.g., electron-donating/-withdrawing groups) or piperidine linker (e.g., methyl vs. ethyl).
  • Assay panels : Test against enzymatic targets (e.g., kinases) and cellular models (e.g., cancer cell lines).

Case Study :
In triazole analogs, substituting the piperidine with a morpholine ring increased solubility but reduced target binding, highlighting the balance between hydrophilicity and affinity .

Basic: What purification methods are optimal for isolating the final product?

Answer:

  • Flash chromatography : Use silica gel with gradients of ethyl acetate/hexane for polar intermediates .
  • Recrystallization : Ethanol/water mixtures effectively purify the benzoate ester .

Q. Yield Optimization :

  • Pre-purify intermediates via column chromatography to reduce impurities in the final step.

Advanced: How to validate molecular docking predictions with experimental data?

Answer:

  • Crystallography : Resolve the compound’s co-crystal structure with its target (e.g., X-ray diffraction) .
  • Mutagenesis studies : Alter key binding residues in the target protein to confirm predicted interactions.

Example : A DFT-predicted hydrogen bond between the oxadiazole nitrogen and a kinase catalytic lysine was validated via X-ray crystallography .

Basic: How to assess compound stability under physiological conditions?

Answer:

  • Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via HPLC.
  • Metabolic stability : Use liver microsome assays to predict susceptibility to cytochrome P450 enzymes.

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